molecular formula C18H27O2- B1265102 (6Z,9Z,12Z,15Z)-octadecatetraenoate

(6Z,9Z,12Z,15Z)-octadecatetraenoate

Cat. No. B1265102
M. Wt: 275.4 g/mol
InChI Key: JIWBIWFOSCKQMA-LTKCOYKYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z,9Z,12Z,15Z)-octadecatetraenoate is a polyunsaturated fatty acid anion that is the conjugate base of (6Z,9Z,12Z,15Z)-octadecatetraenoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate base of an all-cis-octadeca-6,9,12,15-tetraenoic acid.

Scientific Research Applications

  • Antibacterial Properties :

    • This compound has been identified in the diatom Navicula delognei and exhibits significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Salmonella typhimurium (Findlay & Patil, 1984).
  • Role in Oxidation Processes in Algae :

    • In the red alga Lithothamnion corallioides, this compound is involved in enzymatic oxidation processes, demonstrating its biochemical significance in marine organisms (Hamberg, 1993).
  • Synthesis for Pheromone and Attractant Components :

    • It serves as a starting material in the chemical synthesis of compounds used as pheromones and attractants in lepidopterous insect pests, highlighting its role in ecological interactions (Wang & Zhang, 2007).
  • Isolation from Marine Organisms :

    • This compound has been isolated from marine sponges, such as the Haliclona species, suggesting its presence in diverse marine ecosystems and its potential biological activities (Zhao et al., 2015).
  • Biosynthesis and Regulation in Insects :

    • The compound plays a role in the biosynthesis and transport of pheromones in insects like the winter moth, Operophtera brumata, and is regulated by neuropeptides (Wang et al., 2013).
  • Application in Synthesis Studies :

    • Its synthetic analogs have been used as metabolic probes in biosynthetic studies on diatoms, indicating its usefulness in biochemical research (Pohnert et al., 2004).
  • Antifungal Activity :

    • Extracted from the red alga Laurencia okamurai, this compound exhibits antifungal activity, suggesting potential applications in controlling fungal infections (Feng et al., 2015).

properties

Product Name

(6Z,9Z,12Z,15Z)-octadecatetraenoate

Molecular Formula

C18H27O2-

Molecular Weight

275.4 g/mol

IUPAC Name

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/p-1/b4-3-,7-6-,10-9-,13-12-

InChI Key

JIWBIWFOSCKQMA-LTKCOYKYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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